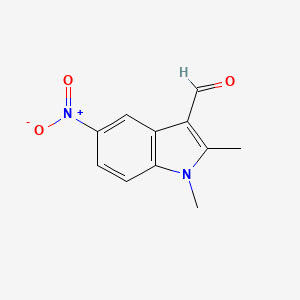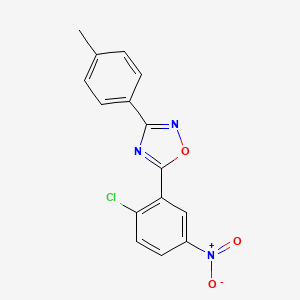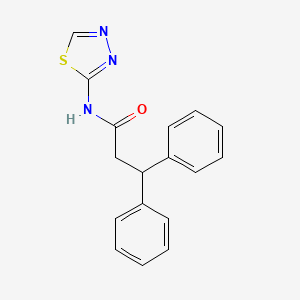
4,5-双(4-甲氧基苯基)异恶唑
描述
4,5-bis(4-methoxyphenyl)isoxazole is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as 4,5-Bis(4-methoxyphenyl)-2-isoxazolol, this compound is a member of the isoxazole family and has been studied extensively for its unique properties. In
科学研究应用
缓蚀
4,5-双(4-甲氧基苯基)异恶唑及其衍生物在缓蚀中所扮演的角色已经过广泛的研究。例如,2,5-双(4-甲氧基苯基)-1,3,4-恶二唑在酸性介质中表现出显著的缓蚀效率,特别是对于低碳钢。它们的缓蚀行为主要归因于恶二唑分子在金属表面的吸附,遵循朗缪尔吸附等温线模型 (Bentiss 等人,2002)。
抗血小板和抗血栓活性
该化合物及其相关结构已被探索其在抗血小板和抗血栓活性方面的潜力。例如,4,5-双(4-甲氧基苯基)-2-取代噻唑已被确定为具有血管扩张活性的强效抗血小板剂。这些化合物在血小板中由环氧合酶催化的花生四烯酸氧化产生的副产物丙二醛的合成中表现出抑制活性,而不会在高剂量下引起溃疡形成效应 (Tanaka 等人,1994)。
非线性光学性质
对与 4,5-双(4-甲氧基苯基)异恶唑在结构上相关的化合物(如 3,5-双(4-甲氧基苯基)-4,5-二氢-1H-吡唑-1-羧硫酸 O-酸)的研究揭示了有趣的非线性光学性质。这些性质归因于这些分子的前沿分子轨道之间的小能量隙 (Tamer 等人,2015)。
抗原生动物活性
异恶唑衍生物,如 3,5-双(4-氨基苯基)异恶唑,已显示出对罗得西亚锥虫和恶性疟原虫的显着抗原生动物活性。这些化合物在抑制这些病原体方面表现出高选择性和效力,且细胞毒性最小 (Patrick 等人,2007)。
抗菌评价和 DNA 光裂解测定
由异恶唑化合物合成的双-二氢异恶唑啉已被评估其抗菌效力和 DNA 光裂解测定。这些化合物对各种微生物菌株表现出显着的活性,并且还表现出 DNA 光裂解活性,表明具有潜在的治疗应用 (Kaur 等人,2020)。
属性
IUPAC Name |
4,5-bis(4-methoxyphenyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLCZGJRMRMYLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
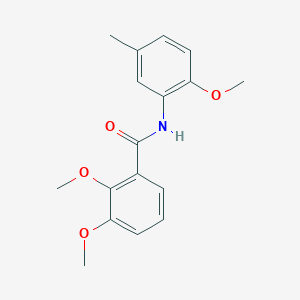
![6',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5843541.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
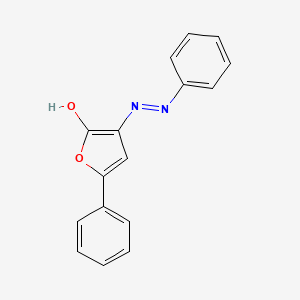
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5843562.png)
![2-(2-furyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5843572.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)
